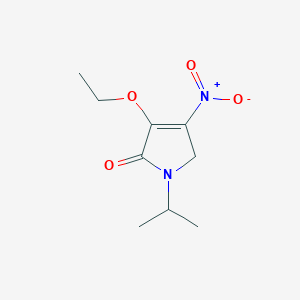
3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one
Cat. No. B8538201
Key on ui cas rn:
88767-03-7
M. Wt: 214.22 g/mol
InChI Key: ZCINFQNVNLHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04739076
Procedure details


3-Ethoxy-1-isopropyl-2-oxo-3-pyrroline-4-carboxylic acid (5b, 8 g, 0.0376 mol) in powdered form was added in small portions through a seive to a stirred mixture of 70 mL of concentrated sulfuric acid and 4.7 mL of white fuming nitric acid (90%) that had been cooled to -5° C. prior to the start of the addition of 5b. The rate of addition of 5b was controlled so as to keep the temperature of the reaction mixture from rising above -3° C. and to minimize accumulation of undissolved lumps of starting material in the mixture. Stirring was continued for 3 h at -3° C. Effervescence caused by carbon dioxide evolution began after the mixture had been stirred for a few minutes and virtually ceased after an hour of two. When the mixture was poured slowly into a stirred suspension of 1 L of crushed ice, the product separated as a white crystalline precipitate. It was collected by filtration as soon as the ice was melted and washed on the filter with a small amount of cold water. The yield was 4.9 g (61%), mp 47°-47° C. Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.) raised the melting point to 49°-50° C.: 1H NMR (CDCl3) δ4.90 (q, 2H, OCH2CH3, J=7 Hz), 4.40 (septet, 1H, NCH(CH3)2, J=7 Hz), 4.15 (s, 2H, CH 2 of pyrroline), 1.55-1.20 (t+d, 9H, overlap of --OCH2CHc and NCH(CH3)2, J=7 Hz); IR (thin film) 3.34, 3.39, 3.47, 5.87, 6.08, 6.69, 6.92, 7.17, 7.3, 7.30, 7.38, 7.67, 7.93, 8.10, 8.40, 8.55, 8.75, 8.87, 9.05 μm; UV (95% EtOH) 293 nm (ε9800).
Quantity
8 g
Type
reactant
Reaction Step One






[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5](=[O:15])[N:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][C:8]=1C(O)=O)[CH3:2].[N+:16]([O-])([OH:18])=[O:17].C(=O)=O>S(=O)(=O)(O)O>[CH:12]([N:6]1[CH2:7][C:8]([N+:16]([O-:18])=[O:17])=[C:4]([O:3][CH2:1][CH3:2])[C:5]1=[O:15])([CH3:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from rising above -3° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
had been stirred for a few minutes
|
WAIT
|
Type
|
WAIT
|
|
Details
|
virtually ceased after an hour of two
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product separated as a white crystalline precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was collected by filtration as soon as the ice
|
WASH
|
Type
|
WASH
|
|
Details
|
washed on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with a small amount of cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised the melting point to 49°-50° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)N1C(C(=C(C1)[N+](=O)[O-])OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
